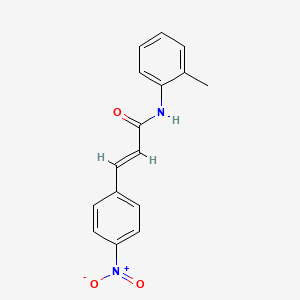
N-benzyl-2,4-dichloro-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,4-dichloro-N-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is a colorless, oily liquid with a slightly sweet odor and is widely used in sprays, lotions, and other insect repellent products.
作用機序
The exact mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide is not fully understood, but it is believed to work by blocking the insects' ability to detect human odors. N-benzyl-2,4-dichloro-N-ethylbenzamide is thought to interfere with the insects' olfactory receptors, making it difficult for them to locate and bite humans.
Biochemical and Physiological Effects:
N-benzyl-2,4-dichloro-N-ethylbenzamide has been found to have a low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N-benzyl-2,4-dichloro-N-ethylbenzamide has also been found to have some effects on the central nervous system, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
N-benzyl-2,4-dichloro-N-ethylbenzamide is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to use N-benzyl-2,4-dichloro-N-ethylbenzamide in a controlled manner and to take precautions to avoid skin contact and inhalation. N-benzyl-2,4-dichloro-N-ethylbenzamide can also be toxic to some non-target organisms, so it is important to use it with caution in outdoor experiments.
将来の方向性
There are several areas of research that could be pursued in the future related to N-benzyl-2,4-dichloro-N-ethylbenzamide. These include:
1. Developing new and more effective insect repellents that are less toxic and more environmentally friendly than N-benzyl-2,4-dichloro-N-ethylbenzamide.
2. Studying the mechanism of action of N-benzyl-2,4-dichloro-N-ethylbenzamide in more detail to better understand how it works and how it can be improved.
3. Investigating the effects of N-benzyl-2,4-dichloro-N-ethylbenzamide on non-target organisms, such as bees and other pollinators, to better understand its environmental impact.
4. Developing new methods for synthesizing N-benzyl-2,4-dichloro-N-ethylbenzamide that are more efficient and environmentally friendly.
5. Studying the potential health effects of long-term exposure to N-benzyl-2,4-dichloro-N-ethylbenzamide in humans and other animals.
Overall, N-benzyl-2,4-dichloro-N-ethylbenzamide is a highly effective insect repellent that has been extensively studied for its effectiveness and safety. While there are some limitations and potential environmental concerns associated with its use, it remains one of the most widely used and effective insect repellents in the world.
合成法
N-benzyl-2,4-dichloro-N-ethylbenzamide can be synthesized by the reaction of ethyl benzoyl chloride with benzyl chloride in the presence of a base. The resulting product is then purified by distillation or recrystallization. The synthesis of N-benzyl-2,4-dichloro-N-ethylbenzamide is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
N-benzyl-2,4-dichloro-N-ethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. N-benzyl-2,4-dichloro-N-ethylbenzamide works by blocking the insects' ability to detect human odors, making it difficult for them to locate and bite humans.
特性
IUPAC Name |
N-benzyl-2,4-dichloro-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-19(11-12-6-4-3-5-7-12)16(20)14-9-8-13(17)10-15(14)18/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUSNRMGEMRRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,4-dichloro-N-ethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)
![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)